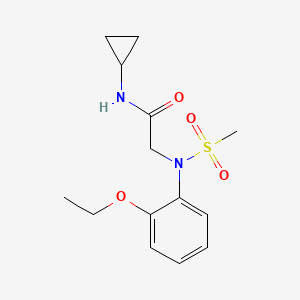
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as DTIQ, is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and pain management.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various molecular targets, including dopamine receptors, N-methyl-D-aspartate (NMDA) receptors, and voltage-gated calcium channels. 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to modulate the activity of these receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and analgesic effects. 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to reduce the sensation of pain by modulating the activity of pain receptors in the nervous system.
Advantages and Limitations for Lab Experiments
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability and ease of synthesis. However, one of the limitations of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline, which can limit its clinical application.
Future Directions
For the study of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline include investigating its neuroprotective and anticancer properties and studying its toxicity and safety for clinical use.
Synthesis Methods
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedel-Crafts reaction. The most common method for synthesizing 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction yields a tetrahydroisoquinoline derivative, which can be further modified to produce 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various fields. In neurodegenerative diseases, 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease. In cancer research, 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anticancer properties and can induce apoptosis in cancer cells. In pain management, 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects and can reduce the sensation of pain.
properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-15-7-3-6-14(16(15)18)11-19-9-8-12-4-1-2-5-13(12)10-19/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZYJXGZRHYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)